molecular formula C17H15N5O3S2 B5367013 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B5367013
M. Wt: 401.5 g/mol
InChI Key: REQNSDGHKHROAH-UHFFFAOYSA-N
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Description

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is of interest due to its potential biological activities and its structural uniqueness, which combines a triazine ring with sulfanyl and sulfamoyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions to form the triazine ring . The final step involves the acylation of the triazine derivative with 4-sulfamoylphenyl acetic acid to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is unique due to its combination of a triazine ring with both sulfanyl and sulfamoyl functional groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a synthetic organic molecule that combines a triazine moiety with sulfamoyl and acetamide functionalities. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C26H20N6O3S3C_{26}H_{20}N_{6}O_{3}S_{3}, with a molecular weight of 560.67 g/mol. The structure features a triazine ring that is known for its interaction with various biological targets, potentially inhibiting specific enzymes or receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazine moiety may inhibit enzymes involved in cellular proliferation and survival pathways.
  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting that this compound may also possess antimicrobial properties.
  • Antitumor Activity : Triazines are often studied for their potential antitumor effects due to their ability to disrupt cancer cell metabolism.

Antimicrobial Activity

A study evaluated the antibacterial effects of triazine derivatives using the agar diffusion method against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to this compound exhibited significant inhibition zones, suggesting strong antibacterial properties .

Antitumor Activity

In vitro studies have demonstrated that derivatives of triazines can inhibit steroid sulfatase (STS), an enzyme implicated in breast cancer progression. The most active compounds showed IC50 values significantly lower than traditional therapies like Irosustat . This suggests that this compound may also be a candidate for further development as an antitumor agent.

Case Study 1: Synthesis and Evaluation

A research group synthesized several sulfamoylated triazine derivatives and evaluated their biological activity. Among these derivatives, those containing the sulfamoyl group exhibited enhanced inhibitory effects on STS compared to their non-sulfamoylated counterparts. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships of similar compounds revealed that modifications at specific positions on the phenyl ring significantly impacted biological activity. For instance, substituents such as fluorine at the meta position increased STS inhibition potency . This finding emphasizes the need for careful design in developing new therapeutic agents based on this scaffold.

Data Tables

Biological ActivityCompoundIC50 Value (nM)Reference
STS InhibitionCompound A0.21
AntibacterialE. coliSignificant Zone
AntitumorCompound B36.78

Properties

IUPAC Name

2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S2/c18-27(24,25)14-8-6-13(7-9-14)20-16(23)11-26-17-19-10-15(21-22-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,23)(H2,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQNSDGHKHROAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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